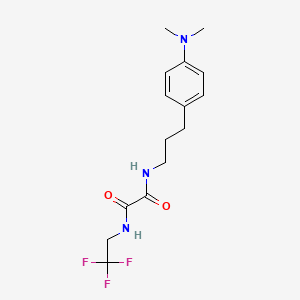

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TFA-DAPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Kinetics and Mechanism of Formation and Destruction of Nitrosamines in Water

This review presents an overview of the current knowledge regarding the mechanism of formation of N-nitrosodimethylamine (NDMA) in water, including the kinetics of reactions of NDMA precursors with disinfectants. It also covers NDMA destruction methods such as biodegradation and oxidation. The findings can contribute to understanding the behavior of similar nitrogen-containing compounds in aquatic environments (Sharma, 2012).

Structural Diversity and Frequency of Nitrogen Heterocycles in Pharmaceuticals

An analysis of U.S. FDA-approved drugs reveals the significant role of nitrogen heterocycles in pharmaceuticals, highlighting common structures and substitution patterns. This review could offer insights into designing new compounds with therapeutic potential, focusing on nitrogen heterocycle chemistry (Vitaku, Smith, & Njardarson, 2014).

Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide

This review summarizes cases of liver damage and possible carcinogenesis due to exposure to N,N-Dimethylformamide (DMF), emphasizing the toxicological profile of nitrogen-containing solvents. The information might be relevant for assessing occupational hazards associated with the synthesis or use of similar compounds (Kim & Kim, 2011).

Nitrosamines and Water

This paper provides an overview of issues related to the presence of nitrosamines like NDMA in water technology, including their formation mechanisms and methods for removal from water. Insights from this research could be applicable in assessing the environmental impact and treatment of water contaminated with similar compounds (Nawrocki & Andrzejewski, 2011).

Plant Betalains: Chemistry and Biochemistry

Betalains, nitrogen-containing pigments found in certain plants, have been studied for their chemosystematic markers and potential health benefits. Understanding the chemistry and biological activity of betalains may provide a foundation for exploring the bioactive potential of related nitrogen-containing compounds (Khan & Giridhar, 2015).

Propriétés

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-21(2)12-7-5-11(6-8-12)4-3-9-19-13(22)14(23)20-10-15(16,17)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJQXINLEPFOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2687489.png)

![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)

![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)